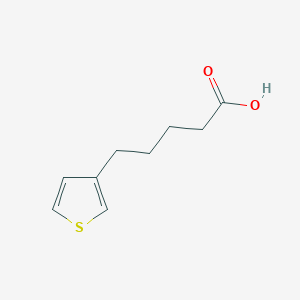

5-(3-Thienyl)pentanoic acid

Description

Overview of Thiophene-Containing Organic Compounds in Contemporary Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone in the architecture of numerous functional organic materials and biologically active molecules. hmdb.ca Its electron-rich nature and structural stability make it a favored building block in diverse areas of scientific inquiry. hmdb.ca In the realm of materials science, thiophene-based compounds, particularly oligothiophenes and polythiophenes, are celebrated for their excellent electronic and charge transport properties. winona.edu This has led to their widespread use in the development of organic electronics, including organic solar cells and field-effect transistors. winona.edu The inherent aromaticity and ease of functionalization of the thiophene ring allow for fine-tuning of the electronic and optical properties of the resulting materials. winona.edu

Beyond materials science, the thiophene moiety is a privileged scaffold in medicinal chemistry. hmdb.ca A vast array of thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. hmdb.ca The presence of the thiophene ring in a drug molecule can significantly influence its metabolic stability and biological activity. hmdb.ca

Significance of Carboxylic Acid Functionalization in Thiophene Derivatives

The introduction of a carboxylic acid group onto a thiophene derivative, as seen in 5-(3-Thienyl)pentanoic acid, imparts several advantageous properties that are pivotal for various research applications. The carboxylic acid moiety is a versatile functional handle, opening avenues for a wide range of chemical modifications, such as amidation and esterification. This allows for the covalent attachment of thiophene units to other molecules or surfaces.

A key benefit of the carboxylic acid group is its ability to enhance the solubility of often insoluble polythiophene backbones in aqueous or polar organic solvents. psu.edu This improved processability is crucial for the fabrication of thin films and other material forms. psu.edu Furthermore, the carboxylic acid group can engage in hydrogen bonding, which can influence the self-assembly and molecular packing of these compounds, impacting the bulk properties of the material. In the context of materials science, the carboxylic acid can act as an anchoring group, facilitating the strong adsorption of thiophene-based monomers onto inorganic surfaces like titanium dioxide (TiO2), a critical step in the creation of organic-inorganic hybrid materials. nih.gov

Research Trajectories for this compound: An Academic Perspective

This compound, with its distinct molecular architecture combining a thiophene ring and a pentanoic acid chain, is a subject of focused academic research, primarily within polymer chemistry and materials science. Its fundamental properties are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 5-(Thiophen-3-yl)pentanoic acid |

| Physical Form | Off-white solid |

| CAS Number | 20906-04-1 |

Data sourced from multiple chemical suppliers. bldpharm.comsigmaaldrich.com

A significant research trajectory for this compound is its use as a monomer in the synthesis of functional polymers. winona.edu In one notable area of investigation, this compound, referred to as 5-(3'-thienyl)pentanoic acid (53TPA), has been utilized in the electrochemical polymerization to create polythiophene films. winona.edu The resulting polymers possess a conjugated backbone, a prerequisite for electrical conductivity, and pendant carboxylic acid groups that can be used for further functionalization or to influence the polymer's properties. winona.edu

Another prominent research direction involves the surface-confined polymerization of this compound and its analogues on nanocrystalline metal oxide surfaces. nih.gov For instance, a similar compound, 6-(3-thienyl)hexanoic acid, has been shown to adsorb onto nanocrystalline TiO2 surfaces via its carboxylic acid group. nih.gov Subsequent chemical or electrochemical polymerization leads to the formation of a polythiophene layer directly on the inorganic substrate. nih.gov This approach is of great interest for the development of hybrid materials for applications such as dye-sensitized solar cells and sensors, where the intimate contact between the organic polymer and the inorganic semiconductor is crucial.

Furthermore, derivatives of this compound are explored in various synthetic contexts. For example, a related compound, 5-(3,4-diaminothienyl)-pentanoic acid, has been mentioned in patent literature as an intermediate in the synthesis of biotin (B1667282) (Vitamin B7). This highlights the potential of the this compound scaffold as a building block in the synthesis of more complex and biologically relevant molecules. The ethyl ester of this compound is also commercially available, indicating its utility in synthetic procedures where the carboxylic acid needs to be protected or modified.

The table below summarizes some of the research applications and the role of this compound in those studies.

| Research Area | Role of this compound | Key Findings/Significance |

| Polymer Chemistry | Monomer for electrochemical polymerization | Formation of conductive polythiophene films with functional carboxylic acid side chains. winona.edu |

| Materials Science | Monomer for surface-confined polymerization on TiO2 | Creation of organic-inorganic hybrid materials for potential use in solar cells and sensors. nih.gov |

| Synthetic Chemistry | Intermediate/Building Block | Serves as a scaffold for the synthesis of more complex molecules, including biotin derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETZXRCCRPQLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641429 | |

| Record name | 5-(Thiophen-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20906-04-1 | |

| Record name | 5-(Thiophen-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Thienyl Pentanoic Acid and Its Derivatives

Established Synthetic Routes to 5-(3-Thienyl)pentanoic Acid

The construction of the this compound framework can be achieved through several established synthetic pathways, primarily involving the formation of the carbon-carbon bond between the thiophene (B33073) ring and the pentanoic acid side chain.

Precursor Synthesis and Reaction Pathway Analysis

A common and effective strategy for the synthesis of this compound involves the use of Grignard reagents. This pathway typically begins with the formation of a 3-thienyl Grignard reagent, such as 3-thienylmagnesium bromide, from 3-bromothiophene (B43185) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The Grignard reagent is a potent nucleophile that can react with various electrophiles to form the desired carbon-carbon bond.

One viable electrophilic partner is a lactone, specifically δ-valerolactone. The reaction involves the nucleophilic attack of the 3-thienyl Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to the ring-opening of the lactone. Subsequent acidic workup protonates the resulting alkoxide to yield the target this compound.

An alternative approach utilizes the malonic ester synthesis. This method begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable 3-thienylalkyl halide, for instance, 1-bromo-2-(3-thienyl)ethane. The reaction is carried out in the presence of a base, like sodium ethoxide, to deprotonate the acidic α-hydrogen of the malonic ester, forming a nucleophilic enolate. This enolate then displaces the halide in an S(_N)2 reaction. The resulting substituted malonic ester is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the desired 3-thienylalkanoic acid. By selecting the appropriate starting 3-thienylalkyl halide, this method can be adapted to synthesize this compound.

A third pathway involves the use of 3-(4-halobutyl)thiophene as a precursor. This intermediate can be prepared through various methods, including the Kumada coupling of a 3-halothiophene with a Grignard reagent derived from a 1,4-dihalobutane. The resulting 3-(4-halobutyl)thiophene can then be converted to the corresponding carboxylic acid through methods such as the formation of a Grignard reagent followed by carboxylation with carbon dioxide, or via a nitrile intermediate followed by hydrolysis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of these synthetic routes can be significantly influenced by the reaction conditions. For Grignard-based syntheses, the purity and activation of the magnesium, the choice of solvent, and the reaction temperature are critical factors. The use of anhydrous conditions is paramount to prevent the quenching of the highly reactive Grignard reagent. Optimization of these parameters can lead to higher yields and minimize the formation of side products, such as biphenyl (B1667301) from the coupling of unreacted bromobenzene (B47551) with the Grignard reagent. rsc.org

In the malonic ester synthesis, the choice of base and solvent, as well as the reaction temperature, can affect the efficiency of both the alkylation and the subsequent hydrolysis and decarboxylation steps. The use of a non-nucleophilic base can help to avoid side reactions with the ester groups.

For coupling reactions used to prepare precursors, the choice of catalyst and ligands is crucial for achieving high yield and selectivity. For instance, in Kumada coupling reactions, the nature of the nickel or palladium catalyst and the phosphine (B1218219) ligands can significantly impact the outcome of the reaction.

Derivatization Strategies for this compound

The functional groups present in this compound, namely the carboxylic acid and the thiophene ring, provide versatile handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, a classic and widely used method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemistnotes.comorganic-chemistry.org The reaction is typically carried out under reflux conditions, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. In the Steglich esterification, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this reaction. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures. A more common and efficient approach involves the use of coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are widely used to facilitate amide bond formation under mild conditions. researchgate.net The carboxylic acid is first activated by EDC to form a reactive intermediate, which is then readily attacked by the amine to yield the corresponding amide.

The use of DCC as a coupling agent is also a well-established method for amide synthesis. The mechanism is similar to that of esterification, where the carboxylic acid is activated by DCC, followed by nucleophilic attack of the amine. libretexts.orgkhanacademy.org

Functionalization of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The alkyl side chain at the 3-position directs incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring.

Halogenation: Halogenation of 3-alkylthiophenes can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. rsc.org Similarly, chlorination and iodination can be performed with reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. rsc.org The reaction conditions can often be tuned to favor mono- or di-halogenation.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction introduces a ketone functionality, which can serve as a precursor for further synthetic transformations.

Formylation: The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like thiophene. rsc.orgorganic-chemistry.orgjk-sci.com The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl(_3)). youtube.com The resulting electrophilic iminium species is then attacked by the thiophene ring, and subsequent hydrolysis yields the corresponding aldehyde. youtube.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. wvu.eduresearchgate.netbeilstein-journals.orgnih.gov Microwave-assisted synthesis can be applied to various steps in the synthesis of this compound and its derivatives, including the formation of the thiophene ring, coupling reactions, and derivatization reactions. organic-chemistry.orggoogle.com

Biocatalytic Transformations

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. For the synthesis of this compound, a prominent biocatalytic strategy involves the enzymatic hydrolysis of a corresponding ester precursor, such as methyl or ethyl 5-(3-thienyl)pentanoate. This approach is particularly valued for its mild reaction conditions and high specificity, often yielding the desired carboxylic acid with high purity.

Lipases are a class of enzymes frequently employed for such ester hydrolysis reactions due to their broad substrate tolerance, stability in organic solvents, and commercial availability. nih.govnih.gov The general mechanism involves the lipase (B570770) catalyzing the cleavage of the ester bond in the presence of water, affording the carboxylic acid and the corresponding alcohol as a byproduct. This process is often conducted in aqueous media or biphasic systems to facilitate both enzyme activity and substrate solubility. nih.gov

The versatility of lipases in organic synthesis is well-documented, with applications ranging from the production of pharmaceuticals to specialty chemicals. chemrxiv.org For instance, lipases have been successfully used in the kinetic resolution of racemic esters, yielding enantiomerically pure carboxylic acids and esters. nih.gov This capability is particularly relevant for the synthesis of chiral derivatives of this compound.

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enzyme Selection | Choice of lipase or esterase (e.g., from Candida antarctica, Pseudomonas cepacia). nih.gov | The enzyme's specificity will influence reaction rate and yield. Screening of different lipases would be necessary to find the optimal catalyst. |

| Substrate | Ester of this compound (e.g., methyl, ethyl, or vinyl ester). chemrxiv.org | The choice of ester can affect the reaction kinetics and the ease of downstream processing to remove the alcohol byproduct. |

| Solvent System | Aqueous buffer, organic solvent, or biphasic system. nih.gov | The solvent must maintain enzyme activity while ensuring sufficient solubility of the substrate and product. |

| pH and Temperature | Optimal pH and temperature are crucial for enzyme activity and stability. | These parameters need to be optimized for the specific lipase used to maximize the yield of this compound. |

| Reaction Time | Duration required to achieve desired conversion. | Monitoring the reaction progress is essential to determine the optimal endpoint and prevent potential side reactions. |

Sustainable Electrochemical Synthetic Methods

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. This approach is inherently green as it employs electrons as a traceless reagent, often avoiding the need for harsh chemical oxidants or reductants. gre.ac.uknih.gov For the synthesis of this compound, electrochemical carboxylation represents a promising and sustainable route.

One plausible electrochemical strategy involves the direct carboxylation of a suitable precursor with carbon dioxide (CO₂), a readily available and non-toxic C1 source. nih.govresearchgate.net This method aligns with the principles of green chemistry by utilizing a greenhouse gas as a chemical feedstock. The reaction would typically involve the electrochemical reduction of a 3-substituted thiophene derivative at the cathode in the presence of CO₂. The electrochemically generated reactive intermediate, such as a radical anion or an organometallic species, can then react with CO₂ to form the carboxylate, which upon workup yields the desired carboxylic acid.

The choice of electrode material, solvent, and supporting electrolyte are critical parameters that influence the efficiency and selectivity of the electrochemical carboxylation. nih.gov Furthermore, the design of the electrochemical cell, whether divided or undivided, can significantly impact the reaction outcome. nih.gov

Another potential electrochemical route is based on the Kolbe electrolysis, which involves the anodic decarboxylation of a carboxylic acid to generate a radical intermediate. gre.ac.uknih.govresearchgate.net While not a direct synthesis of the target molecule, this method could be adapted to synthesize derivatives of this compound by coupling a thienyl-containing radical with another species.

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reaction Type | Direct electrochemical carboxylation with CO₂. nih.govresearchgate.net | A sustainable method utilizing a C1 feedstock to introduce the carboxylic acid functionality. |

| Precursor | A 3-substituted thiophene, such as 3-(4-halobutyl)thiophene or a similar derivative amenable to electrochemical reduction. | The nature of the precursor and its electrochemical properties are key to a successful carboxylation. |

| Cathode Material | Materials like glassy carbon, platinum, or silver are commonly used. | The cathode material can influence the reduction potential of the substrate and the efficiency of the carboxylation reaction. |

| Solvent/Electrolyte | Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide with a supporting electrolyte (e.g., tetraalkylammonium salts). | The solvent system must support the electrochemical process and solubilize the reactants. |

| Cell Configuration | Divided or undivided cell. nih.gov | The cell design can affect the reaction pathway and product selectivity by controlling the interaction of anodically and cathodically generated species. |

Polymerization Mechanisms and Methodologies Involving 5 3 Thienyl Pentanoic Acid

Electrochemical Polymerization of 5-(3-Thienyl)pentanoic Acid Monomers

Electrochemical polymerization is a key technique for synthesizing polythiophene films directly onto conductive surfaces. This method offers control over film thickness and morphology by manipulating electrochemical parameters. For thiophene (B33073) derivatives like this compound (53TPA), this process involves the oxidative coupling of monomer units. winona.edu

The electrochemical deposition of a polythiophene film, such as poly(this compound), onto a conductive substrate like Indium Tin Oxide (ITO) glass is an anodic process. winona.edu The general mechanism for the electropolymerization of thiophene begins with the oxidation of the monomer at the anode surface to form a radical cation. researchgate.net This initiation step requires a potential high enough to overcome the monomer's oxidation potential.

Once formed, these radical cations can couple, leading to the formation of dimers, oligomers, and eventually a polymer chain. iu.edudtic.mil The growing polymer chain, being less soluble in the electrolyte solution, precipitates and deposits onto the electrode surface, forming an adherent film. researchgate.net The process is autocatalytic, as the polymer formed is also electroactive and can facilitate further monomer oxidation at a lower potential than the bare electrode. dtic.mil For 53TPA, the goal is to successfully deposit a polythiophene film onto an ITO glass substrate through this electrochemical polymerization method. winona.edu The buildup of the polymer on the electrode affects the resistance, which is observable as a change in current over time during the synthesis. winona.edu

The precise mechanism of chain propagation in thiophene electropolymerization is complex and still a subject of investigation. winona.edu However, two primary pathways are generally accepted: radical-monomer coupling and radical-radical coupling. winona.edu

Radical-Monomer Coupling: In this mechanism, a radical cation (on a monomer, dimer, or longer oligomer) reacts with a neutral monomer. This is an electrophilic aromatic substitution where the radical cation attacks the neutral monomer, typically at the alpha (5) position of the thiophene ring, which has the highest electron density. dtic.mil This step forms a new, longer radical cation, and the process repeats to propagate the polymer chain.

Radical-Radical Coupling: This pathway involves the coupling of two radical cations. This dimerization is a key step in the initial stages of polymerization. princeton.edu The continued coupling of oligomer radicals contributes to the growth of the polymer film.

While the kinetics are still being explored, it is widely accepted that the polymerization of thiophene proceeds through one or both of these coupling mechanisms. winona.edu The rate of polymerization has been found to be first order in the monomer concentration, suggesting that the radical-monomer pathway plays a significant role in the polymer growth. dtic.mil

The kinetics of polymerization and the properties of the resulting polymer film are heavily influenced by several electrochemical parameters. These parameters must be carefully controlled to achieve desired film characteristics such as thickness, morphology, conductivity, and adherence. researchgate.netresearchgate.net

Key parameters and their effects are summarized below:

| Parameter | Influence on Polymerization and Film Growth |

| Applied Potential/Current Density | The rate of polymerization is directly related to the applied potential or current. dtic.mil Higher potentials can increase the polymerization rate but may also lead to overoxidation, which degrades the polymer and reduces its conductivity. researchgate.net Constant potential (potentiostatic) methods show an initial unstable current density that reaches a steady state as polymerization proceeds. winona.edu |

| Monomer Concentration | Higher monomer concentrations generally lead to faster polymerization rates and thicker films. dtic.milresearchgate.net The reaction order is often dependent on the monomer concentration. |

| Solvent and Supporting Electrolyte | The choice of solvent and supporting electrolyte is critical. The solvent must dissolve the monomer and electrolyte while being electrochemically stable within the potential window. researchgate.net Acetonitrile (B52724) is a commonly used solvent. winona.eduresearchgate.net The nature and size of the electrolyte anion can affect the film's morphology and doping level. |

| Scan Rate (in Potentiodynamic Methods) | In cyclic voltammetry, the scan rate affects the film growth. Slower scan rates can lead to more uniform and compact films. Setting a low scan rate (e.g., 0.01 V/s) can allow for rapid polymerization. winona.edu |

| Presence of Water | The presence of trace amounts of water can be critical for synthesizing stable and adherent films of certain thiophene-based polymers. researchgate.net |

By carefully tuning these parameters, the growth of the poly(this compound) film can be controlled to produce materials with specific properties for various applications.

Chemical and Photochemical Polymerization of Thiophene Derivatives

Chemical and photochemical methods provide alternative routes to electrochemical synthesis for producing polythiophenes. These techniques are often used for bulk synthesis of the polymers, which can then be processed into films or other forms.

Oxidative chemical polymerization is a common and straightforward method for synthesizing polythiophenes on a large scale. nsf.gov Ferric chloride (FeCl₃) is the most widely used oxidizing agent for this process. kpi.uanih.gov The polymerization is believed to proceed through a radical mechanism. kpi.ua

The proposed mechanism involves the oxidation of the thiophene monomer by FeCl₃ to generate a radical cation. nih.govrloginconsulting.com These radical cations then couple, similar to the electrochemical process, to form dimers and oligomers, which eventually grow into the final polymer. The reaction is typically carried out in a suitable solvent like chloroform. nih.gov The polymer precipitates from the solution and can be collected by filtration. nih.gov

Several factors influence the outcome of FeCl₃-initiated polymerization:

| Factor | Effect on Polymerization |

| Oxidant-to-Monomer Ratio | This ratio is a critical parameter that affects the molecular weight and yield of the resulting polymer. nih.gov |

| Solvent | The solvent choice is important; polymerization requires the oxidant (FeCl₃) to be present in its solid state to be active. kpi.ua Solvents that completely dissolve FeCl₃ may not be effective for polymerization. kpi.ua |

| Order of Reagent Addition | Different methods, such as "standard addition" versus "reverse addition" of reagents, can significantly impact the molecular weight of the polymer, depending on the specific monomer used. nsf.gov |

| Temperature and Reaction Time | These parameters are controlled to optimize the polymerization process and the properties of the final product. nih.govzenodo.org |

This method has been extensively used for poly(3-alkylthiophenes) and can be adapted for functionalized monomers like this compound. kpi.ua

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques have been developed. researchgate.net These methods are particularly valuable for creating well-defined block copolymers and other complex structures. rsc.org Several CRP methods have been applied to thiophene-containing monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be used to polymerize a wide range of monomers. It has been successfully applied to vinylthiophene derivatives to produce polymers with controlled molecular weights and low polydispersities (Mw/Mn = 1.05−1.15). acs.org The process allows for the synthesis of block copolymers by extending the polymer chain with a second monomer. acs.org

Catalyst-Transfer Polymerization (CTP): This is a chain-growth method that has revolutionized the synthesis of regioregular poly(3-hexylthiophene) (P3HT) and other conjugated polymers. rsc.orgnih.gov It utilizes nickel or palladium catalysts to achieve controlled polymerization, allowing for precise control over molecular weight and narrow dispersities. nih.gov The strength of the association between the catalyst and the monomer is a key factor in extending CTP to a wider range of conjugated monomers beyond simple thiophenes. rsc.org

Radical Ring-Opening Polymerization (rROP): This technique uses cyclic monomers that undergo ring-opening upon addition to a radical chain end, thereby introducing specific functional groups into the polymer backbone. surrey.ac.uk For instance, the use of thionolactone monomers in a radical polymerization process can generate polymers with thioester groups in the backbone. researchgate.net This method is compatible with RAFT, enabling the synthesis of well-defined, degradable block copolymers. researchgate.net

These advanced polymerization techniques offer powerful tools for creating tailored thiophene-based polymers with specific functionalities and architectures, expanding their potential applications.

Surface-Confined and Graft Polymerization Strategies on Inorganic Substrates

Surface-confined and graft polymerization techniques offer powerful methods for creating organic-inorganic hybrid materials, where a polymer layer is chemically bound to an inorganic substrate. These strategies are particularly relevant for modifying the surface properties of materials used in sensors, electronics, and biomedical devices.

In a process analogous to what would be used for this compound, studies on similar molecules like 6-(3-thienyl)hexanoic acid (THA) have demonstrated the feasibility of surface-bound polymerization on nanocrystalline titanium dioxide (TiO₂) substrates. nih.govnih.gov This approach involves the pre-adsorption of the monomer onto the inorganic surface, utilizing the carboxylic acid group as an anchoring moiety. nih.gov Once a monolayer of the monomer is formed, polymerization is initiated, often by immersion in an oxidant solution like iron(III) chloride (FeCl₃). nih.govnih.gov

This method, known as "surface-grafting," results in the polymer growing in a direction parallel to the substrate surface, forming a densely packed, "surface-crawling" monolayer. nih.gov Spectroscopic and thermal analysis have confirmed that this technique leads to the successful formation of a regiorandom-structured polymer layer where the anchoring carboxyl groups are fully utilized for strong bonding to the TiO₂ surface. nih.govnih.gov This contrasts with the direct adsorption of pre-synthesized polymers, where some carboxyl groups may remain unbound. nih.gov

Graft polymerization can be broadly categorized into "grafting to" and "grafting from" methods. mdpi.com The "grafting to" approach involves attaching pre-formed polymer chains to the substrate, while the "grafting from" method, as described above, grows the polymer chains directly from initiator sites on the surface. mdpi.com The "grafting from" technique generally allows for higher grafting densities. Polymer grafting is a versatile method for modifying the physicochemical characteristics of a substrate by adding new functionalities while retaining the core properties of the original material. frontiersin.org

| Strategy | Description | Key Features | Example System |

|---|---|---|---|

| Surface-Confined ("Grafting From") | Monomers are first adsorbed onto the substrate and then polymerized in situ. | High grafting density; strong covalent bonding; polymer chains grow parallel to the surface. | 6-(3-Thienyl)hexanoic acid on TiO₂ polymerized with FeCl₃ nih.govnih.gov |

| Direct Adsorption ("Grafting To") | Pre-synthesized polymer is adsorbed onto the substrate from a solution. | Simpler procedure but often results in lower grafting density and potentially incomplete surface bonding. | Poly[3-(5-carboxypentyl)thiophene-2,5-diyl] adsorbed on TiO₂ nih.gov |

Catalytic Polymerization Approaches for Thiophene-Containing Systems

The synthesis of well-defined polythiophenes relies heavily on catalytic methods that can control the coupling of monomer units to achieve desired properties. Transition metal-catalyzed cross-coupling reactions are central to this field. nih.gov

Palladium-Catalyzed Cross-Coupling Polymerizations (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in organic synthesis. nih.gov The Suzuki-Miyaura coupling, in particular, has become a prominent method for the polymerization of thiophene derivatives. nih.govnih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of polythiophenes, this methodology is adapted into a step-growth polymerization, often referred to as Suzuki-Miyaura Polycondensation. This involves using bifunctional monomers, such as a dibromo-thiophene derivative coupled with a thiophene-diboronic acid or its ester. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The advantages of the Suzuki-Miyaura reaction include its tolerance to a wide variety of functional groups, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents and byproducts. nih.govnih.gov These features make it a versatile and widely used method for synthesizing a diverse range of functionalized polythiophenes. nih.gov Thiophene scaffolds are valuable building blocks, and the Suzuki-Miyaura coupling provides an efficient route to 2-aryl and 2,5-diarylthiophene derivatives, which are the fundamental linkages in polythiophene chains. tandfonline.com

| Component | Role | Common Examples |

|---|---|---|

| Monomer A (Halide) | Electrophilic partner | 2,5-Dibromo-3-alkylthiophene |

| Monomer B (Organoboron) | Nucleophilic partner | Thiophene-2,5-diboronic acid |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ researchgate.net |

| Ligand | Modifies catalyst activity and stability | Triphenylphosphine (PPh₃), SPhos mdpi.com |

| Base | Activates the organoboron species | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, DMF/Water researchgate.net |

Role of Ligand Design in Polymerization Efficiency and Selectivity

The choice of ligand is critical in homogeneous transition metal catalysis as it directly influences the catalyst's structure, reactivity, stability, and solubility. nih.gov In palladium-catalyzed polymerizations, ligands play a pivotal role in modulating the electronic and steric environment of the metal center, which in turn affects the efficiency and selectivity of the reaction. nih.govacs.org

Effective ligands for cross-coupling reactions are typically electron-rich and sterically demanding. nih.gov The electron-donating character increases the nucleophilicity of the palladium center, which facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle. nih.gov Steric bulk can promote the final reductive elimination step, which releases the product and regenerates the active catalyst. nih.gov

For thiophene polymerization, the ligand can influence:

Reaction Rate: Well-designed ligands can significantly lower the activation energy of key steps, leading to faster polymerization and higher yields. nih.gov

Catalyst Stability: Ligands can prevent the agglomeration of palladium into inactive nanoparticles and protect the catalyst from degradation pathways, extending its lifetime. nih.gov

Selectivity: In the polymerization of asymmetrically substituted thiophenes, the ligand can influence the regioselectivity of the coupling, although this is more commonly controlled by the synthetic method itself (e.g., GRIM or Rieke methods). cmu.eduresearchgate.net

Substrate Scope: The right ligand can broaden the range of functional groups tolerated in the monomers, allowing for the synthesis of more complex and functional polymers. acs.org

Examples of phosphine-based ligands commonly used in Suzuki-Miyaura couplings include triphenylphosphine (PPh₃) and more advanced, bulky phosphines like SPhos and DavePhos, which have been shown to be highly effective. mdpi.comnih.gov The design of ligands is an ongoing area of research aimed at developing more active and robust catalytic systems for polymer synthesis. acs.org

Molecular Weight and Microstructure Control in Poly[this compound] Synthesis

The electronic and physical properties of conjugated polymers like poly[this compound] are intimately linked to their molecular weight and microstructure, particularly the arrangement of the monomer units within the polymer chain.

Regioregularity and Conjugation Length Considerations

For polymers made from 3-substituted thiophenes, such as this compound, the monomer is asymmetric. This leads to the possibility of different coupling regiochemistries during polymerization. cmu.edu The three possible linkages between the 2- and 5-positions of the thiophene rings are:

Head-to-Tail (HT): 2-5' coupling

Head-to-Head (HH): 2-2' coupling

Tail-to-Tail (TT): 5-5' coupling

A polymer chain with a random mixture of these couplings is termed regioirregular . In contrast, a polymer consisting almost exclusively of Head-to-Tail linkages is called regioregular . cmu.edu

The degree of regioregularity has a profound impact on the polymer's properties. nist.gov Regioregular, HT-coupled poly(3-substituted thiophenes) can adopt a more planar conformation. cmu.edu This planarity maximizes the overlap of π-orbitals along the polymer backbone, leading to a longer effective conjugation length . cmu.edu A longer conjugation length results in a smaller bandgap, which is desirable for electronic applications as it enhances electrical conductivity and causes a red-shift in the material's optical absorption spectrum. cmu.edu Conversely, regioirregular polymers contain HH couplings that introduce steric hindrance, forcing the thiophene rings to twist out of plane and disrupting the π-conjugation. cmu.edu

The extension of the π-conjugated system is a key strategy for tuning the optical and electrochemical properties of thiophene-based materials. researchgate.netnih.gov Increasing the conjugation length generally leads to narrower optical band gaps and higher-lying highest occupied molecular orbital (HOMO) energy levels. nih.gov

| Property | Regioregular (High HT%) | Regioirregular (Mixed Couplings) |

|---|---|---|

| Conformation | Planar, ordered structure cmu.edu | Twisted, amorphous structure cmu.edu |

| Conjugation Length | Long, extended π-system cmu.edu | Short, interrupted π-system cmu.edu |

| Optical Bandgap | Smaller cmu.edu | Larger cmu.edu |

| Electrical Conductivity | Higher | Lower |

| Crystallinity | Semicrystalline nist.gov | Amorphous |

Impact of Polymerization Conditions on Polymer Architecture

The final architecture of poly[this compound], including its molecular weight, polydispersity, and regioregularity, is highly dependent on the polymerization conditions. Key parameters that can be controlled include the choice of catalyst, monomer concentration, temperature, and reaction time.

Catalyst and Method: The synthetic method is the most critical factor for controlling regioregularity. Methods like Grignard Metathesis (GRIM) polymerization using nickel catalysts (e.g., Ni(dppp)Cl₂) are specifically designed to produce highly regioregular, HT-coupled poly(3-alkylthiophenes). cmu.edu Similarly, the Rieke method, which utilizes highly reactive Rieke zinc, also yields polymers with high regioregularity. cmu.edu

Temperature and Time: In polycondensation reactions, higher temperatures and longer reaction times generally lead to higher molecular weight polymers. mdpi.commdpi.com This is because these conditions provide the necessary energy and time for the polymer chains to grow and for byproducts to be effectively removed, driving the reaction equilibrium towards the product. mdpi.com However, excessively high temperatures can also lead to side reactions or catalyst decomposition.

Monomer Purity and Stoichiometry: In step-growth polymerizations like Suzuki-Miyaura coupling, achieving a high molecular weight requires a precise 1:1 stoichiometric balance between the two reacting functional groups of the monomers. High monomer purity is also essential, as impurities can terminate the growing polymer chains. mdpi.com

By carefully selecting the polymerization method and optimizing reaction conditions, it is possible to control the synthesis of poly[this compound] to achieve a desired molecular weight and a highly regioregular microstructure, which are essential for maximizing its performance in electronic and optical applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 3 Thienyl Pentanoic Acid and Its Polymers

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-(3-thienyl)pentanoic acid and its polymeric derivatives. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its molecular structure. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often around 10–12 ppm, due to hydrogen bonding. libretexts.org The protons on the carbon adjacent to the carboxyl group (α-protons) are expected to resonate in the 2.0–2.5 ppm region. libretexts.orgchemicalbook.com The protons of the thiophene (B33073) ring appear in the aromatic region (approximately 6.9–7.3 ppm), with their specific chemical shifts and coupling patterns confirming the 3-substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carboxyl carbon is significantly deshielded, appearing in the 165–185 δ range. pressbooks.pub The carbons of the pentanoic acid chain will appear in the aliphatic region (typically 20-40 ppm), while the carbons of the thiophene ring will be found in the aromatic/alkene region (approximately 125-145 ppm). oregonstate.educhemrevise.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on typical chemical shift ranges for similar functional groups and structures. libretexts.orgchemicalbook.compressbooks.pub

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | ~12 (broad singlet) | ~175-180 |

| Thienyl H-2 | ~7.2 | ~128 |

| Thienyl H-4 | ~6.9 | ~126 |

| Thienyl H-5 | ~7.1 | ~120 |

| Thienyl C-3 | - | ~142 |

| -CH₂- (α to COOH) | ~2.3 (triplet) | ~34 |

| -CH₂- (β to COOH) | ~1.7 (multiplet) | ~24 |

| -CH₂- (γ to COOH) | ~1.7 (multiplet) | ~31 |

| -CH₂- (α to Thienyl) | ~2.7 (triplet) | ~29 |

Upon polymerization, significant changes are observed in the NMR spectra. In poly(this compound), the signals corresponding to the α-protons of the thiophene ring (positions 2 and 5) would disappear or diminish, indicating that polymerization has occurred at these sites. This results in a simplified aromatic region in the ¹H NMR spectrum.

Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and unambiguously establish molecular connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting the adjacent methylene (B1212753) groups (-CH₂-) in the pentanoic acid chain, confirming their sequence. It would also show correlations between the coupled protons on the thiophene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. wikipedia.org An HSQC spectrum would definitively assign each carbon signal in the ¹³C spectrum by correlating it to the signals of its attached protons in the ¹H spectrum. For example, the triplet at ~2.7 ppm would show a cross-peak to the carbon signal at ~29 ppm, confirming the assignment of the methylene group adjacent to the thiophene ring. wikipedia.org

These advanced NMR methods are critical for confirming the synthesis of the monomer and for characterizing the regioregularity and structure of the resulting polymer.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about functional groups and chemical bonds.

In the FTIR spectrum of this compound, the most prominent feature is a very broad absorption band extending from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com Overlapping with this broad band are the sharper C-H stretching peaks of the alkyl chain and the thiophene ring (~2850–3000 cm⁻¹). libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is observed around 1710 cm⁻¹. libretexts.org Other key absorptions include C-O stretching and O-H bending, often seen as a broad peak around 900-960 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. The C=O stretching vibration also gives a strong signal, typically around 1665 cm⁻¹. researchgate.net The C-H stretching modes of the alkyl chain are observed near 2960 cm⁻¹, while C-H bending is seen around 1400 cm⁻¹. researchgate.net The thiophene ring itself has characteristic Raman bands, including symmetric C=C stretching, which is often enhanced in conjugated polymer systems. iastate.edu

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (very broad) libretexts.orgspectroscopyonline.com | Weak or not observed |

| C-H stretch (alkyl & aryl) | 2850-3000 libretexts.org | ~2960 researchgate.net |

| C=O stretch | ~1710 (strong) libretexts.org | ~1665 (strong) researchgate.net |

| Thiophene Ring C=C stretch | ~1400-1500 | ~1450-1550 iastate.edu |

| C-O stretch | ~1200-1300 | ~1200 researchgate.net |

| O-H bend (out-of-plane) | 900-960 (broad) spectroscopyonline.com | Not typically prominent |

For the polymer, the broad O-H and C=O stretching bands of the carboxylic acid side chain remain. However, changes in the Raman spectrum, particularly in the region of the thiophene C=C stretching modes (1450-1550 cm⁻¹), can indicate the degree of conjugation and order within the polymer film. iastate.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions and the extent of conjugation.

The monomer, this compound, contains the thiophene ring as its primary chromophore. It is expected to exhibit a π–π* transition, with an absorption maximum (λmax) in the UV region, likely around 230-240 nm, which is typical for simple thiophene derivatives.

Upon electropolymerization to form poly(this compound), a significant bathochromic (red) shift in the absorption maximum is observed. This is due to the creation of an extended π-conjugated system along the polymer backbone. The λmax for the polymer is expected to be in the visible region, typically between 400 and 550 nm. researchgate.netmdpi.com The position of this peak is sensitive to the polymer's conformation and the planarity of the backbone. The onset of the absorption edge in the solid-state spectrum can be used to estimate the optical band gap of the polymer, a key parameter for electronic applications. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (C₉H₁₂O₂S), the calculated molecular weight is approximately 198.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 198.

The fragmentation of carboxylic acids in MS is well-characterized. Common fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment at [M-17]⁺ (m/z = 181).

Loss of the carboxyl group (•COOH): Resulting in a fragment at [M-45]⁺ (m/z = 153).

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, typically producing a prominent ion at m/z = 60. youtube.comresearchgate.net

Cleavage at the benzylic-like position: Fission of the bond between the alkyl chain and the thiophene ring can lead to a thienylmethyl-type cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 198 | [C₉H₁₂O₂S]⁺ | Molecular Ion (M⁺) |

| 181 | [C₉H₁₁OS]⁺ | Loss of •OH |

| 153 | [C₈H₁₁S]⁺ | Loss of •COOH |

| 97 | [C₅H₅S]⁺ | Cleavage alpha to the ring |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement youtube.com |

Electrochemical Characterization Techniques

Electrochemical techniques are primarily used to characterize the redox properties of the polymers derived from this compound. Cyclic voltammetry (CV) is the most common method employed.

During the electropolymerization process, CV is used to monitor the formation of the polymer film on an electrode surface. This is done by repeatedly scanning the potential of a working electrode in a solution containing the monomer. An irreversible oxidation peak corresponding to the oxidation of the monomer and the subsequent polymerization is typically observed in the first scan. researchgate.net With successive scans, new reversible redox waves appear, indicating the growth of a conductive polymer film on the electrode. researchgate.net

Once the polymer film is formed, CV is used to study its electrochemical properties, such as:

Redox Potentials: The potentials at which the polymer is oxidized (p-doped) and reduced (n-doped or de-doped) can be determined.

Electrochemical Band Gap: The difference between the onset potentials for oxidation and reduction can be used to estimate the electronic band gap of the material.

Stability: The stability of the polymer's conducting state can be assessed by subjecting the film to multiple redox cycles and observing any changes in the cyclic voltammogram. A stable polymer will show consistent peak currents and potentials over many cycles. researchgate.net

These electrochemical characterizations are vital for evaluating the suitability of poly(this compound) for applications in sensors, batteries, or electrochromic devices.

Cyclic Voltammetry (CV) for Redox Behavior and Film Growth Monitoring

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a species in solution and to monitor the formation of a polymer film on an electrode surface. In a typical CV experiment for the electropolymerization of a monomer like this compound, the potential is swept linearly to a vertex potential and then reversed.

During the anodic (positive) scan, the this compound monomer would be oxidized at a specific potential, leading to the formation of radical cations. These reactive species can then couple to form dimers, oligomers, and eventually a conductive polymer film, poly(this compound), on the electrode surface. This polymerization process is typically observed as a sharp increase in current at the oxidation potential of the monomer. With successive CV cycles, the deposited polymer film itself exhibits redox activity, showing its own characteristic oxidation and reduction peaks. The increase in the peak currents of these polymer waves with each cycle is a clear indication of film growth.

The redox behavior of the resulting poly(this compound) film can be studied by transferring the polymer-coated electrode to a monomer-free electrolyte solution. The cyclic voltammogram in this case would show the reversible or quasi-reversible oxidation and reduction of the polymer backbone, providing information about its conductivity, stability, and doping/dedoping processes.

Expected Data from Cyclic Voltammetry of this compound:

| Parameter | Expected Value/Observation | Significance |

| Monomer Oxidation Potential (Epa, monomer) | Not available | Potential at which the electropolymerization is initiated. |

| Polymer Oxidation Potential (Epa, polymer) | Not available | Potential at which the polymer film is doped (oxidized). |

| Polymer Reduction Potential (Epc, polymer) | Not available | Potential at which the polymer film is dedoped (reduced). |

| Peak Current Density (Jp) | Increases with scan number | Indicates the growth of the conductive polymer film on the electrode. |

| Scan Rate Dependence | Peak currents proportional to scan rate | Characteristic of a surface-confined redox process for the polymer film. |

Chronoamperometry and Chronocoulometry for Kinetic Studies

Chronoamperometry and chronocoulometry are electrochemical techniques that provide insights into the kinetics of processes like electropolymerization.

Chronoamperometry involves stepping the potential of the working electrode to a value where the monomer oxidation occurs and recording the resulting current as a function of time. The initial part of the chronoamperogram is related to the nucleation and growth of the polymer film. The shape of the current-time transient can be analyzed using theoretical models to understand the mechanism of film formation (e.g., instantaneous vs. progressive nucleation). A typical chronoamperogram for electropolymerization shows an initial current spike due to double-layer charging, followed by a current transient that reflects the nucleation and growth process, and finally, a steady-state current related to the continued growth of the polymer film.

Chronocoulometry is a related technique where the total charge passed is measured as a function of time. This is particularly useful for determining the amount of polymer deposited on the electrode, as the charge is directly proportional to the amount of reacted monomer. By analyzing the charge-time relationship, one can also investigate the kinetics of the polymerization process and the efficiency of the deposition.

Expected Data from Kinetic Studies of this compound Polymerization:

| Technique | Parameter | Expected Finding/Value | Significance |

| Chronoamperometry | Current-Time (I-t) Transient Shape | Not available | Provides information on the nucleation and growth mechanism of the polymer film. |

| Chronoamperometry | Steady-State Current | Not available | Relates to the rate of polymer film growth. |

| Chronocoulometry | Charge-Time (Q-t) Plot | Not available | Allows for the quantification of the deposited polymer mass (Faraday's Law). |

| Chronocoulometry | Anson Plot (Q vs. t1/2) | Not available | Can be used to determine the diffusion coefficient of the monomer if the process is diffusion-controlled. |

In the absence of specific experimental data for this compound, this article serves as a methodological guide. The successful application of these techniques would yield valuable information on the electrochemical properties and polymerization kinetics of this compound, contributing to the broader understanding of functionalized polythiophenes.

Computational Chemistry and Theoretical Investigations of 5 3 Thienyl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comarxiv.org By calculating the distribution of electrons, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For 5-(3-Thienyl)pentanoic acid, the HOMO is expected to be primarily localized on the electron-rich π-system of the thiophene (B33073) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the thiophene ring. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as hyperconjugation between the alkyl chain and the thiophene ring. researchgate.netmdpi.com

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical reactivity and stability |

DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. iosrjournals.org Key predicted vibrational modes for this compound would include the characteristic C=O stretching of the carboxylic acid group (around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), C-H stretches of the thiophene ring (around 3100 cm⁻¹), and various C-C and C-S stretching and bending modes. vjst.vn

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict the UV-Vis absorption spectrum. vjst.vn The primary electronic transitions for this molecule are expected to be π → π* transitions associated with the thiophene ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and correlated with the electronic environment of the nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Technique | Predicted Key Signature | Corresponding Functional Group |

|---|---|---|

| IR | ~1720 cm⁻¹ (stretch) | Carbonyl (C=O) of Carboxylic Acid |

| IR | ~2940 cm⁻¹ (stretch) | Aliphatic C-H of Pentyl Chain |

| IR | ~3100 cm⁻¹ (stretch) | Aromatic C-H of Thiophene Ring |

| UV-Vis (λmax) | ~235 nm | π → π* transition in Thiophene Ring |

| ¹H NMR (δ) | ~12.0 ppm | Carboxylic Acid Proton (-COOH) |

| ¹³C NMR (δ) | ~179 ppm | Carbonyl Carbon (-COOH) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular geometry, this compound is a flexible molecule that can adopt numerous conformations due to the rotational freedom of the pentanoic acid chain. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time. mdpi.comresearchgate.net

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insight into the dynamic behavior of the system. nih.gov For this compound, MD simulations can identify the most stable conformers in different environments (e.g., in a vacuum or in a solvent). These simulations reveal how the flexible alkyl chain folds and how the thienyl and carboxylic acid groups orient themselves relative to each other. mdpi.com

Furthermore, MD is crucial for studying intermolecular interactions. In the presence of a solvent like water, simulations can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. nih.gov In the solid state or in concentrated solutions, MD can model the formation of dimers, where two carboxylic acid groups form strong intermolecular hydrogen bonds, a common feature for carboxylic acids. vjst.vn

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed energetic information about reaction pathways that can be difficult to obtain experimentally.

Thiophene-containing molecules can undergo polymerization to form conductive polymers. Computational modeling can be used to study the mechanism of this process, for example, through oxidative chemical or electrochemical polymerization. Transition state theory allows for the calculation of the structures and energies of transition states along the reaction coordinate.

For the polymerization of this compound, DFT calculations could be used to model the initial oxidation of the thiophene ring to form a radical cation. Subsequent steps, such as the coupling of two radical cations (propagation step), can be modeled to find the transition state and determine the activation energy barrier. researchgate.net A lower activation energy for the propagation step compared to competing side reactions would suggest a favorable polymerization process. This analysis helps in understanding the regioselectivity and kinetics of polymer chain growth.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Initiation | Monomer Radical Cation | +120 (vs. neutral monomer) |

| Propagation | Reactants (Two Radical Cations) | 0.0 |

| Transition State | +5.5 | |

| Product (Dimer Dication) | -25.0 |

Computational chemistry can be used to map the energetic profiles of the synthetic routes used to prepare this compound. By calculating the energies of reactants, intermediates, transition states, and products for each step in a proposed synthesis, chemists can evaluate the feasibility of the reaction and identify potential bottlenecks. mdpi.com

For instance, a common synthetic step might involve a cross-coupling reaction to form the bond between the thiophene ring and the pentyl chain. DFT calculations can model the catalytic cycle of such a reaction (e.g., oxidative addition, transmetalation, reductive elimination). The resulting energetic profile would show the relative free energies of all species involved, highlighting the rate-determining step and providing insights that could be used to optimize reaction conditions, such as the choice of catalyst or solvent.

Ligand-Binding and Catalyst-Substrate Interaction Modeling

As of September 2025, a thorough review of published scientific literature reveals a notable absence of specific computational studies, such as molecular docking or catalyst-substrate interaction modeling, focused exclusively on this compound. While computational chemistry is a powerful tool for investigating the interactions of small molecules with biological targets and catalysts, research has not yet been directed towards this particular compound in a manner that would allow for a detailed analysis of its binding modes, interaction energies, or catalytic transformation pathways.

Theoretical investigations on related thiophene and pentanoic acid derivatives are present in the broader scientific landscape. These studies often employ methods like Density Functional Theory (DFT) to understand electronic properties and reactivity, or molecular docking to predict the binding affinity and orientation of molecules within the active sites of enzymes. For instance, various thiophene-containing compounds have been modeled to understand their potential as inhibitors for a range of enzymes, and different pentanoic acid derivatives have been studied for their interactions with biological receptors.

However, without studies specifically targeting this compound, it is not possible to provide scientifically accurate data on its specific interactions. The precise geometry of the molecule, including the linkage of the pentanoic acid chain to the 3-position of the thiophene ring, would create a unique steric and electronic profile governing its potential interactions. Any detailed discussion on its binding to a protein or interaction with a catalyst would be purely speculative without supporting computational data.

Consequently, data tables detailing binding energies, specific amino acid interactions, or catalyst-substrate geometries for this compound cannot be generated at this time. Future computational research would be necessary to elucidate these specific molecular interactions.

Applications of 5 3 Thienyl Pentanoic Acid Derived Materials in Organic Electronics Research

Photoactive Layers in Organic Photovoltaic Cells (OPVs)

Materials derived from 5-(3-thienyl)pentanoic acid have been investigated for their potential in the photoactive layers of organic photovoltaic (OPV) cells, contributing to both donor and hole-transporting functionalities.

Donor Material Engineering and Optimization

The thiophene (B33073) moiety of this compound makes it a suitable building block for creating new donor polymers for OPVs. The pentanoic acid side chain can be leveraged to control the polymer's solubility and to influence the morphology of the bulk heterojunction (BHJ) blend with acceptor materials. For instance, polymers incorporating this unit can be designed to have favorable energy levels for efficient charge separation at the donor-acceptor interface.

Research into polymers based on thienyl-substituted benzodithiophene has shown promise for wide-bandgap donor materials in non-fullerene organic solar cells. While not directly using the pentanoic acid derivative, these studies highlight the utility of the thienyl group in achieving high power conversion efficiencies (PCEs) nih.gov. The introduction of a functional side chain like pentanoic acid could further refine the properties of such polymers. Ternary blend organic solar cells, which incorporate a polymer donor, a small molecule donor, and a non-fullerene acceptor, have achieved PCEs as high as 13.1% rsc.orgrsc.org. The strategic design of one of these donor components using a monomer like this compound could potentially enhance device performance by optimizing the blend's morphology and energy level alignment.

| Device Parameters for a High-Performance Ternary Blend OPV | |

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 13.1% |

| Open-Circuit Voltage (VOC) | 0.734 V |

| Short-Circuit Current Density (JSC) | 25.1 mA cm-2 |

| Fill Factor (FF) | 70.9% |

| Data derived from studies on high-performance ternary blend organic solar cells. rsc.orgrsc.org |

Hole-Transporting Layer Development

The development of efficient and stable hole-transporting layers (HTLs) is crucial for the performance of OPVs. Materials derived from this compound can be tailored for this purpose. The thiophene unit provides the necessary electronic properties for hole transport, while the carboxylic acid group can anchor the material to underlying electrode surfaces, such as indium tin oxide (ITO) or metal oxides, promoting better interfacial contact and charge extraction.

In inverted OPV architectures, solution-processed molybdenum trioxide (MoO3) is often used as an HTL nih.govmdpi.com. The stability and performance of these devices are highly dependent on the interface between the HTL and the active layer. Functionalizing the active layer polymer with moieties derived from this compound could improve the interaction with the MoO3 surface, potentially enhancing thermal stability and device lifetime nih.gov. Studies on inverted OPVs using different HTLs have shown that the choice of material significantly impacts the initial device efficiency, with values reaching up to 3.54% in some configurations nih.gov. The engineering of the active layer with functional groups is a key strategy to further optimize these devices.

Active Channel Materials in Organic Field-Effect Transistors (OFETs)

The semiconducting nature of polythiophenes makes them excellent candidates for the active channel material in organic field-effect transistors (OFETs). Polymers synthesized from this compound monomers can be designed to exhibit high charge carrier mobility, a key parameter for OFET performance. The pentanoic acid side chain can influence the polymer's packing and crystallinity in thin films, which directly impacts charge transport.

Research on conjugated copolymers incorporating furan (B31954) spacers has demonstrated that modifications to the polymer backbone can significantly enhance charge carrier mobility mdpi.com. For instance, a copolymer featuring thieno[3,2-b]pyrrole and diketopyrrolopyrrole with a furan spacer achieved a hole mobility of 0.42 cm2 V-1 s-1 mdpi.com. The strategic incorporation of a this compound-derived monomer into such a copolymer backbone could offer a route to further tune the material's electronic properties and solid-state ordering, potentially leading to even higher mobilities. The ability to process these materials from solution is a significant advantage for fabricating large-area and flexible electronic devices.

| OFET Performance of a Furan-Spaced Copolymer | |

| Parameter | Value |

| Maximum Hole Mobility | 0.42 cm2 V-1 s-1 |

| Threshold Voltage | ~0 V |

| On/Off Ratio | >105 |

| Performance data for a bottom-gate bottom-contact OFET device. mdpi.com |

Electrically Conductive Components in Sensors and Actuators

Conducting polymers are at the heart of many chemical sensors and actuators due to the sensitivity of their electrical properties to their local environment. Polymers derived from this compound can be utilized as the active material in such devices. The carboxylic acid group can serve as a recognition site for specific analytes, leading to a measurable change in the polymer's conductivity upon binding.

The field of conducting polymer-based sensors is extensive, with materials like polythiophene being used to detect a variety of gases and volatile organic compounds utq.edu.iqresearchgate.netmdpi.commdpi.com. The performance of these sensors is dependent on the interaction between the analyte and the polymer. By functionalizing a polythiophene backbone with pentanoic acid groups, it is possible to create sensors with enhanced sensitivity and selectivity towards polar analytes. The carboxylic acid can participate in hydrogen bonding or acid-base interactions, which can modulate the doping level of the polymer and thus its conductivity.

Charge Transport Layers in Optoelectronic Devices (e.g., OLEDs)

In organic light-emitting diodes (OLEDs), efficient charge injection and transport are critical for achieving high brightness and efficiency. Materials derived from this compound can be employed as hole-transporting or electron-blocking layers in OLEDs. The thiophene core facilitates hole transport, while the pentanoic acid group can be used to tune the material's energy levels and improve adhesion to adjacent layers.

The performance of blue fluorescent OLEDs, for example, is highly sensitive to the properties of the charge transport layers mdpi.com. Devices using different hole-transporting materials have shown significant variations in luminance and current efficiency, with maximum values reaching 2955 cd/m2 and 5.75 cd/A, respectively mdpi.com. Tailoring the structure of the HTL by incorporating functional units derived from this compound could lead to improved charge balance within the emissive layer and, consequently, enhanced device performance. Furthermore, the development of electron-transporting materials based on seven-membered rings has led to significant improvements in green OLED efficiency and lifetime, highlighting the importance of novel material design in this field fluxim.com.

Surface Functionalization of Inorganic Nanoparticles for Hybrid Materials

The carboxylic acid group of this compound makes it an excellent ligand for the surface functionalization of inorganic nanoparticles, such as titanium dioxide (TiO2) and gold (Au). This functionalization is a key step in the creation of organic-inorganic hybrid materials with tailored properties for electronic and optoelectronic applications.

For instance, in hybrid solar cells, TiO2 nanoparticles are often used as the electron acceptor material. Surface modification of these nanoparticles with a molecule like this compound can improve their dispersion within a polymer matrix and enhance the interfacial charge transfer between the inorganic and organic components nih.govrsc.org. The thiophene group can provide a conjugated pathway for charge transport, while the carboxylic acid ensures strong binding to the TiO2 surface.

Ligand Design and Catalysis Research Involving 5 3 Thienyl Pentanoic Acid and Its Structural Motifs

Design Principles for Thienyl-Pentanoic Acid Based Ligands

The design of effective ligands from the 5-(3-thienyl)pentanoic acid framework is guided by several key principles that leverage its distinct molecular components. The thiophene (B33073) ring, the pentanoic acid chain, and the terminal carboxyl group each offer unique opportunities for modification to tune the steric and electronic properties of a resulting catalyst.

The Thiophene Moiety : The sulfur atom in the thiophene ring is a soft donor, making it suitable for coordinating with soft transition metals like palladium, rhodium, and nickel, which are commonly used in catalysis. The aromatic ring itself can be functionalized, typically at the 2- or 5-positions, to introduce other coordinating groups or sterically demanding substituents. This allows for the creation of bidentate or polydentate ligands, enhancing the stability of the metal complex.

The Pentanoic Acid Spacer : The five-carbon chain provides significant conformational flexibility. This flexibility can be advantageous, allowing the ligand to adopt the optimal geometry for the catalytic cycle. However, it can also be a drawback, potentially leading to lower selectivity if the ligand is too floppy. The design process often involves balancing this flexibility with the introduction of more rigid elements to control the ligand's coordination sphere.

The Carboxyl Group as a Functional Handle : The terminal carboxylic acid is the most versatile feature for ligand synthesis. It can be readily converted into a wide array of functional groups, including amides, esters, and phosphines, or used directly to anchor the ligand to a support. This versatility allows for the systematic modification of the ligand to fine-tune its properties for a specific catalytic application. For example, converting the acid to a phosphine (B1218219) group creates a P,S-bidentate ligand, a class known for its effectiveness in cross-coupling reactions.

Table 1: Potential Ligand Modifications and Their Design Rationale

| Structural Component | Modification Strategy | Resulting Ligand Feature | Potential Catalytic Application |

|---|---|---|---|

| Thiophene Ring | Functionalization at C2/C5 with a phosphine group | P,S-bidentate ligand | Cross-coupling, Asymmetric Hydrogenation |